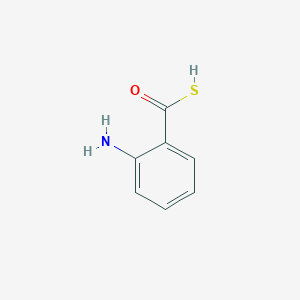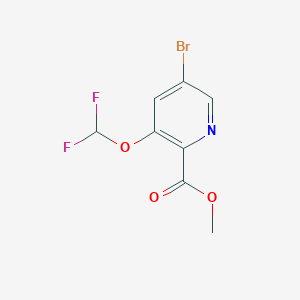
Methyl 5-bromo-3-(difluoromethoxy)picolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-bromo-3-(difluoromethoxy)picolinate is an organic compound with the molecular formula C8H7BrF2NO3 It is a derivative of picolinic acid, characterized by the presence of bromine and difluoromethoxy groups attached to the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 5-bromo-3-(difluoromethoxy)picolinate can be synthesized starting from picolinic acid. The synthetic route typically involves the following steps:
Bromination: Picolinic acid is brominated to introduce the bromine atom at the 5-position of the pyridine ring.
Methoxylation: The brominated intermediate undergoes a reaction with difluoromethoxy reagents to introduce the difluoromethoxy group at the 3-position.
Esterification: The final step involves esterification to convert the carboxylic acid group into a methyl ester.
The reaction conditions for these steps often involve the use of organic solvents such as ethanol or acetone, and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-bromo-3-(difluoromethoxy)picolinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, altering the oxidation state of the functional groups.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
Methyl 5-bromo-3-(difluoromethoxy)picolinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of methyl 5-bromo-3-(difluoromethoxy)picolinate involves its interaction with specific molecular targets. The bromine and difluoromethoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Methyl 5-bromo-3-(difluoromethoxy)picolinate can be compared with other similar compounds such as:
- Methyl 5-bromo-3-methoxypicolinate
- Methyl 5-bromo-3-fluoropicolinate
- Methyl 5-(difluoromethoxy)picolinate
These compounds share structural similarities but differ in the substituents attached to the pyridine ring The presence of different functional groups can significantly influence their chemical properties and biological activities
Propiedades
Fórmula molecular |
C8H6BrF2NO3 |
|---|---|
Peso molecular |
282.04 g/mol |
Nombre IUPAC |
methyl 5-bromo-3-(difluoromethoxy)pyridine-2-carboxylate |
InChI |
InChI=1S/C8H6BrF2NO3/c1-14-7(13)6-5(15-8(10)11)2-4(9)3-12-6/h2-3,8H,1H3 |
Clave InChI |
GUBQFTQWXDFWDR-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=C(C=N1)Br)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


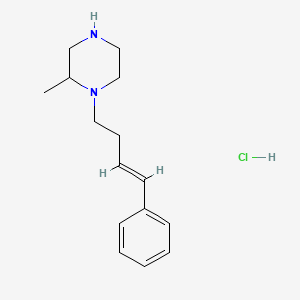
![8-(Bromomethyl)-2-azaspiro[4.5]decane](/img/structure/B13972363.png)

![Spiro[2.2]pentane-1-sulfonyl chloride](/img/structure/B13972372.png)
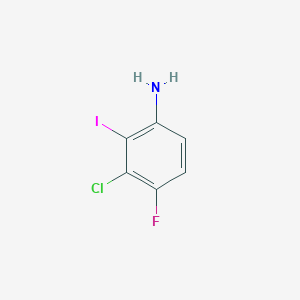


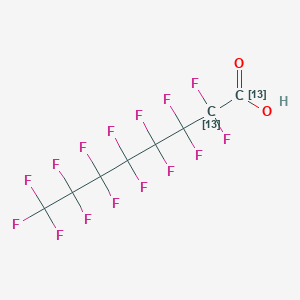

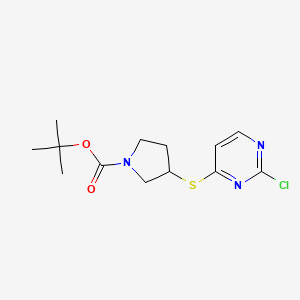
![2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B13972437.png)

